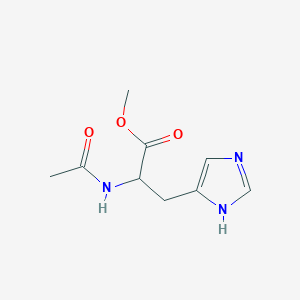
(S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate
Descripción general
Descripción
“(S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate” is a chemical compound with the CAS Number: 6367-11-9. It has a molecular weight of 210.24 and its linear formula is C9H14N4O2 . This compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C9H14N4O2 . This indicates that the molecule is composed of 9 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dry place at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Structural Transformation
(S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate is involved in various chemical synthesis processes, demonstrating its versatility in forming new compounds. For instance, a series of optically active 1H-imidazole 3-oxides with a substituted acetate group at N(1) were prepared, showcasing the potential of this compound in creating structures with chiral units. It is also involved in transformations into other derivatives, indicating its reactivity and utility in creating diverse chemical structures (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).
2. Catalysis
The compound has shown promising applications in catalysis. For example, an acetamide derivative bearing two terminal imidazole rings was synthesized and evaluated as a catalyst for alkene epoxidation with H2O2. This highlights its potential role in catalytic processes, enhancing chemical reactions by acting as a facilitator or a component of the catalytic system (Serafimidou, Stamatis, & Louloudi, 2008).
3. Antimicrobial and Antitumor Activities
This compound is a precursor in the synthesis of compounds with biological activities. Its derivatives have been tested for antimicrobial and antitumor activities, indicating its potential as a starting material in the development of therapeutic agents. This reflects its significant role in the field of medicinal chemistry and drug development (Xiong Jing, 2011).
4. Material Science and Corrosion Inhibition
In the realm of material science, derivatives of this compound have been synthesized and characterized for their potential as corrosion inhibitors. This application is crucial in protecting metals from corrosion, showcasing the compound's significance in industrial applications and materials preservation (Srivastava et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mecanismo De Acción
Target of Action
(S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate, also known as Acetyl-L-histidine methyl ester, is a derivative of the amino acid histidine
Mode of Action
Amino acid derivatives like this compound have been used as ergogenic supplements, influencing the secretion of anabolic hormones, supplying fuel during exercise, and enhancing mental performance during stress-related tasks .
Result of Action
As an ergogenic supplement, it may help prevent exercise-induced muscle damage and enhance physical and mental performance .
Análisis Bioquímico
Biochemical Properties
Acetyl-L-histidine methyl ester interacts with various enzymes, proteins, and other biomolecules . It is synthesized from L-histidine and acetyl Co-enzyme A . The unique chemical properties and physiological functions of Acetyl-L-histidine methyl ester form the basis of its role in a wide range of conditions .
Cellular Effects
Acetyl-L-histidine methyl ester has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to cause marked injury to cultured liver cells .
Molecular Mechanism
The mechanism of action of Acetyl-L-histidine methyl ester involves its effects at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Acetyl-L-histidine methyl ester change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical role .
Dosage Effects in Animal Models
The effects of Acetyl-L-histidine methyl ester vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Acetyl-L-histidine methyl ester is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Acetyl-L-histidine methyl ester is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Acetyl-L-histidine methyl ester and its effects on activity or function are important aspects of its biochemical role . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
methyl 2-acetamido-3-(1H-imidazol-5-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-6(13)12-8(9(14)15-2)3-7-4-10-5-11-7/h4-5,8H,3H2,1-2H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHBBEZPJALIIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00903168 | |
| Record name | NoName_3767 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36097-48-0 | |
| Record name | NSC232063 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232063 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Q & A
Q1: Can Acetyl-L-histidine methyl ester be used to study the reactions of histidine residues in proteins with aldehydes?
A1: Yes, Acetyl-L-histidine methyl ester can serve as a valuable model compound to investigate how histidine residues in proteins react with aldehydes, specifically epoxyalkenals. Research has shown that this compound reacts with 4,5(E)-epoxy-2(E)-heptenal, forming a specific adduct: N(α)-acetyl-1-[1'-(1'',2''-epoxybutyl)-3'-hydroxypropyl]-L-histidine methyl ester. [] This adduct formation was then utilized to develop a method for quantifying 4,5(E)-epoxy-2(E)-heptenal-histidine adducts in protein hydrolysates. [] This highlights the utility of Acetyl-L-histidine methyl ester in understanding protein modification by aldehydes.
Q2: What is the impact of using diazomethane for esterification of compounds containing both carboxylic acid and imidazole groups, like Acetyl-L-histidine?
A2: While diazomethane is a common reagent for esterifying carboxylic acids, its use with compounds containing both carboxylic acid and imidazole groups, such as Acetyl-L-histidine, requires careful consideration. Research indicates that diazomethane not only esterifies the carboxylic acid group to form Acetyl-L-histidine methyl ester but can also methylate the imidazole ring. [] This leads to the formation of additional byproducts like [S] Nα-acetyl-1-methylimidazole-4-alanine methyl ester and [S] Nα-acetyl-1-methylimidazole-5-alanine methyl ester. [] Therefore, when using diazomethane for esterification in such cases, it's important to be aware of potential byproducts and consider appropriate purification strategies.
Q3: How does the use of D2O as a solvent affect the determination of the acid dissociation constant (pKa) of histidine-containing peptides using Nuclear Magnetic Resonance (NMR) spectroscopy?
A3: Using D2O as a solvent in NMR-based pKa determination of histidine-containing peptides requires a specific correction factor. Research using Nα-acetyl-L-histidine methyl ester as a model compound showed that the pKa value measured in D2O differed from that measured in H2O. [] This difference necessitates a correction of -0.25 units for pKa values calculated from chemical shifts in D2O versus apparent pH meter readings. [] This correction factor ensures accurate determination of pKa values for histidine-containing peptides when using D2O as the solvent in NMR titration experiments.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile](/img/structure/B142145.png)



![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B142158.png)
![7-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B142161.png)

![[(1S,3R,4S,7R,8R,8Ar)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-3,7-dimethyl-6-oxo-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B142164.png)
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B142165.png)